[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
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Overview
Description
[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine is an organic compound that features a fluorine atom, a boron-containing dioxaborolane ring, and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine typically involves the following steps:
Formation of the Boronate Ester: The starting material, 3-fluorophenylboronic acid, is reacted with tetramethyl-1,3,2-dioxaborolane under conditions that promote esterification.
Introduction of the Amine Group: The intermediate boronate ester is then subjected to amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The fluorine atom and the boronate ester can be reduced under specific conditions to yield different products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The boronate ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
The uniqueness of [3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine lies in its combination of a fluorine atom, a boronate ester, and an amine group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H19BFNO2 |
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Molecular Weight |
251.11 g/mol |
IUPAC Name |
[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7H,8,16H2,1-4H3 |
InChI Key |
UWQRTFNBIYXYFW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)CN |
Origin of Product |
United States |
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